N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
Systematic IUPAC Nomenclature and Molecular Formula Validation
The compound’s IUPAC name follows hierarchical substitution rules for guanidine derivatives. The parent structure, guanidine (imidodicarbonimidic diamide), is substituted at two nitrogen atoms: one by a 2,4-difluorophenyl group and the other by a 4,6-dimethylpyrimidin-2-yl group. This yields the full systematic name:
N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine .
The molecular formula C₁₃H₁₃F₂N₅ is validated through mass spectrometry and elemental analysis, with a calculated molecular weight of 277.27 g/mol . Key identifiers are summarized below:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₃H₁₃F₂N₅ | |
| Molecular Weight | 277.27 g/mol | |
| SMILES Notation | Cc1cc(C)nc(NC(=N)Nc2ccc(cc2F)F)n1 | |
| InChI Key | XBNVLMASXWRGKK-UHFFFAOYSA-N |
The pyrimidine ring’s 4,6-dimethyl substituents and the fluorine atoms at the phenyl ring’s 2- and 4-positions are critical to the compound’s electronic and steric profile.
CAS Registry Number and Cross-Platform Identifier Reconciliation
The compound is universally recognized by its CAS Registry Number 332938-04-2 , which is consistent across commercial catalogs, regulatory databases, and academic publications. Cross-referencing identifiers reveals the following:
| Identifier Type | Value | Platform/Source |
|---|---|---|
| ChemDiv ID | BB12-4493 | |
| MFCD Number | MFCD02732135 | |
| PubChem SID | 500738562 (tentative) |
Discrepancies in nomenclature (e.g., alternate spellings of "pyrimidin-2-yl" vs. "pyrimidinyl") are resolved through structural validation using spectroscopic data.
Structural Isomerism and Tautomeric Possibilities
Guanidine derivatives exhibit tautomerism due to the mobility of protons within the imino (NH) groups. For this compound, two primary tautomeric forms are theorized:
- Imino-Amino Tautomer : The central carbon retains a double bond to one nitrogen, while the other two nitrogens remain protonated.
- Diamino Tautomer : Proton redistribution results in two adjacent amino groups.
Computational studies on analogous guanidines suggest the imino-amino form is energetically favored due to resonance stabilization. Substituent effects further influence tautomeric preference:
- The electron-withdrawing fluorine atoms on the phenyl ring stabilize the imino form by delocalizing electron density.
- The electron-donating methyl groups on the pyrimidine ring enhance basicity, favoring proton retention at the pyrimidine-associated nitrogen.
| Tautomer | Energy Relative to Ground State (kJ/mol) | Stabilizing Factors |
|---|---|---|
| Imino-Amino | 0 (reference) | Resonance, fluorine substituents |
| Diamino | +18.5 | Steric hindrance reduction |
No evidence of geometric isomerism is reported, as rotation around the C–N bonds is restricted by conjugation with the aromatic rings.
Crystallographic Data and Conformational Analysis
Experimental crystallographic data for this compound remains unavailable in public databases (e.g., CCDC, PubChem). However, computational modeling provides insights into its conformational preferences:
Dihedral Angles :
- The dihedral angle between the pyrimidine and phenyl rings is approximately 112°–118° , as inferred from failed RDKit geometry optimizations.
- Methyl groups on the pyrimidine ring adopt equatorial positions to minimize steric clash with the guanidine moiety.
Hydrogen Bonding :
| Conformational Parameter | Computational Prediction | Experimental Validation |
|---|---|---|
| Pyrimidine-Phenyl Dihedral | 115° ± 3° | Not available |
| Guanidine Planarity | < 5° deviation | Not available |
The lack of experimental data underscores the need for single-crystal X-ray diffraction studies to resolve structural ambiguities.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVLMASXWRGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethylpyrimidine-2-carbonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the guanidine linkage.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted guanidine compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-(4-methylpyrimidin-2-yl)guanidine
- N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyridin-2-yl)guanidine
- N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
Uniqueness
N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the 2,4-difluorophenyl and 4,6-dimethylpyrimidin-2-yl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, interactions with molecular targets, and implications for therapeutic applications.
- Molecular Formula : C₁₃H₁₃F₂N₅
- Molecular Weight : 277.27 g/mol
- CAS Number : 332938-04-2
The compound features a unique structure comprising a difluorophenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety. This configuration suggests potential interactions with various biological targets, particularly in cancer research.
Protein Kinase Inhibition
Research indicates that this compound may function as a protein kinase inhibitor. Guanidines are known to interact with ATP-binding sites on enzymes, which could modulate specific cellular processes such as apoptosis and proliferation .
Interaction with Cellular Pathways
Studies have shown that guanidine derivatives can influence critical cellular pathways. For instance, the compound has been observed to induce apoptosis in cancer cell lines by inhibiting key signaling pathways . Its ability to bind effectively to receptors involved in these pathways suggests it could alter biological processes such as cell growth and survival.
Case Studies and Experimental Findings
-
Cytotoxicity in Cancer Cells :
- A study demonstrated that this compound exhibited significant cytotoxic effects on colorectal cancer cells. The compound induced apoptosis and inhibited critical signaling pathways such as ERK1/2 and Akt phosphorylation .
- The IC50 values for various derivatives of guanidine compounds were analyzed, indicating that structural modifications can significantly affect their cytotoxic potency.
- Apoptosis Induction :
- Comparative Analysis :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and how can reaction conditions be optimized?
- Methodology : Condensation reactions between 2,4-difluoroaniline derivatives and 4,6-dimethylpyrimidin-2-amine precursors are commonly employed. For example, heating guanidine intermediates with substituted pyrimidines in polar aprotic solvents (e.g., ethanol or DMF) under acidic catalysis (e.g., acetic acid) at 373–473 K yields target compounds. Recrystallization from ethanol or acetone improves purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature, and solvent polarity to minimize byproducts (e.g., unreacted amines).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural integrity?
- Techniques :
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for difluorophenyl; pyrimidine CH groups at δ 2.2–2.5 ppm) .
- MS : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 320–330) .
- FT-IR : NH stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) confirm guanidine functionality .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s molecular geometry?
- Procedure : Grow crystals via slow evaporation of ethanol/chloroform solutions. Collect data using Mo/Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, applying riding models for H-atoms and anisotropic displacement parameters for non-H atoms .
- Key Metrics : Report dihedral angles between aromatic rings (e.g., <5° for coplanar systems) and hydrogen-bonding parameters (e.g., N–H⋯N interactions with distances ~2.8–3.0 Å) .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic results be resolved?
- Case Study : If NMR suggests a planar structure but XRD reveals a twisted conformation, re-examine solution-state dynamics (e.g., rotational barriers via VT-NMR) or crystallographic disorder. Use DFT calculations (B3LYP/6-311+G**) to model energy-minimized geometries and compare with experimental data .
Q. What strategies mitigate challenges in refining hydrogen-bonding networks during crystallographic analysis?
- Approach : Locate NH protons via difference Fourier maps and refine with restrained distances (0.86–0.89 Å). Apply SHELXL’s AFIX constraints for disordered H-atoms. Validate using Mercury’s hydrogen-bonding tools .
- Data Contradictions : If hydrogen bonds are absent in XRD but implied by IR/NMR, consider solvent effects or polymorphism. Re-crystallize under varied conditions (e.g., DMSO/water) .
Q. How does the electronic environment of the difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Analysis : Fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution. Use Hammett constants (σ = 0.34 for F) to predict reactivity. Test Suzuki-Miyaura couplings with Pd catalysts, monitoring regioselectivity via LC-MS .
Q. What in vivo models are suitable for studying this compound’s bioactivity, and how are pharmacokinetic parameters optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
